molecular formula C5H7N3O B176678 4-Amino-6-methyl-2H-pyridazin-3-one CAS No. 13925-21-8

4-Amino-6-methyl-2H-pyridazin-3-one

Cat. No. B176678
CAS RN: 13925-21-8
M. Wt: 125.13 g/mol
InChI Key: CHXJEGAWOLOLIO-UHFFFAOYSA-N
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Description

4-Amino-6-methyl-2H-pyridazin-3-one is a derivative of pyridazine, which belongs to an important group of heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at the 3 position of the ring . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the use of heteroaromatic scaffolds . For example, the 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from the intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .


Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine, which contains two adjacent nitrogen atoms in a six-membered ring and an oxygen atom at the 3 position of the ring . The structure of pyridazinone can be modified to form different derivatives, each with its unique set of biological activities .


Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . For instance, some 4-amino-3(2H)-pyridazinones, substituted at the C-2 position with aryl piperazinylalkyl groups, were tested for their antinociceptive effect .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyridazinone compounds, including variants such as 4-Amino-6-methyl-2H-pyridazin-3-one, often revolves around the addition of hydrazine or its derivatives to appropriately substituted carbon chains, leading to the formation of pyridazinone derivatives with interesting biological activities, especially related to the cardiovascular system (Jakhmola et al., 2016). These synthetic methodologies enable the production of compounds with potential applications in agriculture, pharmaceuticals, and other fields, demonstrating the versatility of 4-Amino-6-methyl-2H-pyridazin-3-one as a building block in organic synthesis (Nazarov et al., 2021).

Pharmacological Applications

A significant area of interest is the pharmacological application of pyridazinone derivatives, particularly in their role as selective inhibitors. For instance, vicinally disubstituted pyridazinones, including compounds structurally related to 4-Amino-6-methyl-2H-pyridazin-3-one, have been identified as potent and selective COX-2 inhibitors. These compounds, exemplified by ABT-963, have demonstrated significant anti-inflammatory potency and gastric safety in animal models, hinting at their potential application in treating pain and inflammation associated with conditions such as arthritis (Asif, 2016).

Potential Therapeutic Uses

The exploration of pyridazinone derivatives extends to their potential therapeutic uses beyond their role as COX-2 inhibitors. Their structural diversity and ability to interact with various biological targets suggest potential applications in treating a range of diseases, including those related to the cardiovascular system, cancer, and possibly neurodegenerative disorders. The synthesis of new series of pyridazinones containing different moieties may unlock further pharmacological activities, thereby broadening the therapeutic applications of these compounds (Jakhmola et al., 2016).

properties

IUPAC Name

5-amino-3-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2H,1H3,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXJEGAWOLOLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357430
Record name 4-Amino-6-methyl-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methyl-2H-pyridazin-3-one

CAS RN

13925-21-8
Record name 4-Amino-6-methyl-2H-pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13925-21-8
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